

# The Discovery and Synthesis of GSK3186899: A Preclinical Candidate for Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

GSK3186899 (also known as DDD853651 and DNDI-6899) is a promising preclinical development candidate for the treatment of visceral leishmaniasis (VL), a fatal parasitic disease caused by Leishmania donovani.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of GSK3186899. The development of this compound stemmed from a phenotypic screening hit and involved extensive optimization to balance potency, solubility, and metabolic stability.[1][2] [3] Initially developed by GlaxoSmithKline (GSK) in collaboration with the University of Dundee, its continued development is now being led by the Drugs for Neglected Diseases initiative (DNDi).[4][5]

## **Discovery and Lead Optimization**

The journey to identify **GSK3186899** began with a phenotypic screen against Leishmania donovani, the causative agent of VL.[1][2] The initial hits from this screen, while potent, suffered from poor solubility and metabolic stability, common hurdles in drug discovery. The lead optimization program focused on addressing these liabilities while maintaining or improving anti-leishmanial potency.[1][3]

A key challenge was to modulate the physicochemical properties of the chemical series to enhance drug-like characteristics. This involved a strategic approach to modify different parts of



the molecule to improve solubility and reduce metabolic clearance, ultimately leading to a compound with a suitable profile for in vivo testing.[1] The optimization efforts culminated in the identification of **GSK3186899** as a preclinical candidate.[1][2]

## **Synthesis**

The synthesis of **GSK3186899** and its analogues was accomplished through multi-step synthetic routes. The core of the molecule was constructed through a series of key chemical transformations. While the full detailed synthesis is extensive, a general overview of the synthetic strategy is presented below.

Several synthetic schemes were employed to generate the pyrazolopyrimidine core and introduce the necessary substituents. For instance, one key strategy involved the reaction of a substituted pyrimidine carbonyl chloride with an appropriate amine to form an amide, followed by selective displacement of chloro groups with other amines to build the final molecule.[1]

#### General Synthetic Strategies:

- Scheme for Key Amine Intermediates: A foundational step was the synthesis of key amine intermediates. For example, N-Boc-trans-1,4-cyclohexanediamine was deprotonated and reacted with a sulfonyl chloride, followed by deprotection to yield the desired amine.[1]
- Formation of the Core Structure: Different schemes were utilized to construct the central pyrazolopyrimidine scaffold. One approach involved the reaction of 5-bromo-2-chloro-4-methoxypyrimidine with an organometallic reagent and an aldehyde, followed by oxidation to a ketone.[1] Another route started with 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, which underwent oxidation, protection, nucleophilic substitution, Suzuki coupling, and deprotection to yield the target compounds.[1]
- Final Assembly: The final compounds, including **GSK3186899**, were synthesized by coupling the key amine intermediates with the elaborated pyrazolopyrimidine core.[1]

#### **Mechanism of Action**

Initial investigations into the mode of action of the chemical series revealed a resemblance to cyclin-dependent kinase (CDK) inhibitors.[1] Further studies have identified the likely target of **GSK3186899** in Leishmania donovani as cell division cycle (cdc)-2-related kinase 12 (CRK12).



[6] Computational modeling and mutation studies suggest that **GSK3186899** binds to the ATP-binding pocket of CRK12.[6] CRK12 is an essential kinase for the parasite's proliferation, and its inhibition leads to cell cycle arrest and parasite death.[6] Overexpression of CRK12 and its cyclin partner, CYC9, has been shown to confer resistance to this class of compounds.[6]

The selectivity of **GSK3186899** for the parasite kinase over human orthologues is a critical aspect of its drug profile. Chemoproteomic profiling has been used to assess the off-target effects on human kinases.[1]

Below is a diagram illustrating the proposed signaling pathway affected by **GSK3186899**.



Click to download full resolution via product page

Caption: Proposed mechanism of action of **GSK3186899** in Leishmania donovani.

#### **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo data for **GSK3186899** and related compounds from the optimization process.

Table 1: In Vitro Activity and Physicochemical Properties



| Compound       | Ld InMac<br>pEC50 (μM) | HepG2 pEC50<br>(μM) | Mouse Liver Microsomal Intrinsic Clearance (µL/min/mg) | Human Liver Microsomal Intrinsic Clearance (µL/min/mg) |
|----------------|------------------------|---------------------|--------------------------------------------------------|--------------------------------------------------------|
| 4              | 5.8                    | <4.5                | 308                                                    | 100                                                    |
| 6              | 6.7                    | 5.1                 | 550                                                    | -                                                      |
| 7              | 6.4                    | 5.0                 | 120                                                    | -                                                      |
| 8              | 7.1                    | 5.2                 | 160                                                    | 33                                                     |
| 9              | 7.2                    | 5.5                 | 60                                                     | -                                                      |
| 15             | 7.0                    | >5.7                | <15                                                    | <15                                                    |
| GSK3186899 (1) | 7.2                    | >5.7                | <15                                                    | <15                                                    |

Data extracted from Thomas et al., J. Med. Chem. 2019, 62, 3, 1180-1202.[1]

Table 2: In Vivo Pharmacokinetics in Mice

| Compound          | Dose<br>(mg/kg) | Route | Стах (µМ) | AUC (μM.h) | Oral<br>Bioavailabil<br>ity (%) |
|-------------------|-----------------|-------|-----------|------------|---------------------------------|
| 15                | 50              | p.o.  | 1.8       | 13         | 16                              |
| GSK3186899<br>(1) | 50              | p.o.  | 14        | 140        | 50                              |

Data extracted from Thomas et al., J. Med. Chem. 2019, 62, 3, 1180-1202.[1]

# **Experimental Protocols**

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the discovery and characterization of **GSK3186899**.



#### **General Chemistry**

All chemicals and solvents were sourced from commercial suppliers and used without further purification unless specified. Reactions that were sensitive to air or moisture were conducted under an inert atmosphere of argon in oven-dried glassware. The progress of reactions was monitored by thin-layer chromatography (TLC) on silica gel plates, and visualization was achieved using UV light.[1]

# Leishmania donovani Intramacrophage (Ld InMac) Assay

This phenotypic assay was the primary screen for evaluating the anti-leishmanial activity of the compounds.

- Cell Culture: THP-1 human monocytic cells were used as the host macrophages. The cells were differentiated into macrophages prior to infection.
- Infection: Differentiated THP-1 cells were infected with Leishmania donovani amastigotes.
- Compound Treatment: The infected cells were then treated with various concentrations of the test compounds.
- Assay Readout: After a set incubation period, the viability of the intracellular amastigotes
  was assessed to determine the half-maximal effective concentration (EC50).[1]

## **Cytotoxicity Assay**

The cytotoxicity of the compounds was evaluated against the human liver cancer cell line, HepG2, to determine their selectivity.

- Cell Culture: HepG2 cells were cultured in appropriate media and conditions.
- Compound Treatment: Cells were exposed to a range of concentrations of the test compounds.
- Viability Assessment: Cell viability was measured after a defined period to calculate the halfmaximal cytotoxic concentration (EC50).[1]



#### **Microsomal Stability Assay**

The metabolic stability of the compounds was assessed using liver microsomes from mice and humans.

- Incubation: The test compound was incubated with liver microsomes in the presence of NADPH.
- Sampling: Aliquots were taken at various time points.
- Analysis: The concentration of the parent compound remaining was quantified by LC-MS/MS.
- Calculation: The rate of metabolism was used to calculate the intrinsic clearance.[1]

# In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

The in vivo efficacy of the lead compounds was evaluated in a mouse model of VL.

- Infection: BALB/c mice were infected with Leishmania donovani.
- Treatment: After the infection was established, the mice were treated with the test compound or vehicle control, typically via oral gavage, for a specified duration.
- Assessment: At the end of the treatment period, the parasite burden in the liver was determined and compared to the control group to calculate the percentage of inhibition.[1]

## **Chemoproteomic Profiling**

To identify potential human off-targets, chemoproteomic profiling was performed using Kinobeads.

- Cell Lysate Preparation: A protein extract was prepared from a human cell line (e.g., K-562).
- Compound Incubation: The cell extract was incubated with the test compound or a vehicle control (DMSO).

#### Foundational & Exploratory





- Kinobeads Pulldown: The mixture was then incubated with Kinobeads, which are broadspectrum kinase inhibitors immobilized on a solid support, to capture a significant portion of the kinome.
- Mass Spectrometry: The proteins captured by the beads were identified and quantified by LC-MS/MS.
- Data Analysis: The abundance of each kinase in the compound-treated sample was compared to the vehicle control to identify kinases that were displaced from the beads by the test compound, indicating a direct interaction.[1]

Below is a workflow diagram for the discovery process.





Click to download full resolution via product page

Caption: A simplified workflow of the discovery process for **GSK3186899**.

#### **Conclusion and Future Directions**

**GSK3186899** is a promising preclinical candidate for the treatment of visceral leishmaniasis, a neglected tropical disease with a high unmet medical need.[1][2][7] Its discovery is a testament



to the success of a phenotypic screening approach followed by rigorous medicinal chemistry optimization to achieve a balanced profile of potency, safety, and drug-like properties. The identification of CRK12 as its likely target provides a solid foundation for understanding its mechanism of action and for the potential development of next-generation inhibitors.[6] The continued development of **GSK3186899** by DNDi through clinical trials will be crucial in determining its ultimate utility as a new oral treatment for this devastating disease.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Current leishmaniasis drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Discovery and Synthesis of GSK3186899: A Preclinical Candidate for Visceral Leishmaniasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607826#gsk3186899-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com